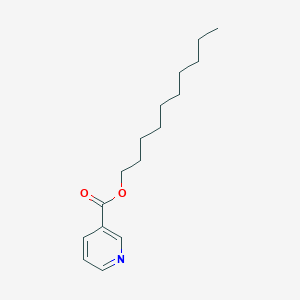

Nicotinic acid, decyl ester

描述

Contextualizing Nicotinic Acid Esters within Pyridine (B92270) Carboxylic Acid Chemistry and Nicotinic Acid Metabolites

Nicotinic acid is a pyridine carboxylic acid, a class of organic compounds characterized by a pyridine ring with a carboxylic acid group. wikipedia.org There are three isomers of pyridinecarboxylic acid: picolinic acid, nicotinic acid, and isonicotinic acid. wikipedia.org Nicotinic acid itself is a vital nutrient for humans and animals and serves as a precursor for the biosynthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), a crucial coenzyme in numerous metabolic processes. frontiersin.orghmdb.ca

The chemical reactivity of nicotinic acid is typical of carboxylic acids, allowing it to form various derivatives, including amides, esters, thioesters, and acid halides. nih.gov The esterification of nicotinic acid, which involves reacting it with an alcohol, results in the formation of nicotinic acid esters. These esters are of significant interest as they can alter the parent molecule's physical and chemical properties, such as solubility and permeability. nih.govnih.gov

Academic Rationale for Investigating Esterification of Nicotinic Acid

The primary academic motivation for investigating the esterification of nicotinic acid, including the synthesis of decyl nicotinate (B505614), stems from several key areas of chemical and pharmaceutical research:

Prodrug Development: Esterification is a common strategy in medicinal chemistry to create prodrugs. A prodrug is an inactive or less active compound that is metabolized in the body to release the active drug. nih.gov By converting nicotinic acid into an ester, researchers aim to improve its delivery, enhance its solubility in specific vehicles, or modify its release profile. nih.govnih.gov For instance, studies have explored the use of nicotinic acid esters to improve skin permeation. nih.gov

Modification of Physicochemical Properties: The addition of an alkyl chain, such as the decyl group in nicotinic acid decyl ester, significantly alters the molecule's lipophilicity (its ability to dissolve in fats, oils, and lipids). nih.gov This modification can influence how the compound interacts with biological membranes and its distribution within the body.

Investigating Structure-Activity Relationships: By synthesizing and studying a series of nicotinic acid esters with varying alkyl chain lengths, researchers can investigate how the structure of the ester group affects its biological activity and metabolic fate. nih.gov This helps in designing compounds with optimized properties.

Industrial and Synthetic Applications: Esters of nicotinic acid are valuable intermediates in the synthesis of other compounds, such as nicotinamide. google.comgoogle.com Research into efficient esterification methods, including the use of different catalysts, is therefore of industrial importance. orientjchem.orgscholarsresearchlibrary.com

Current Research Landscape and Future Directions for Nicotinic Acid Decyl Ester

The current research landscape for nicotinic acid decyl ester is primarily focused on its synthesis and characterization. The synthesis of decyl nicotinate can be achieved through the esterification of nicotinic acid with decyl alcohol. prepchem.com While specific studies on the biological activity of nicotinic acid decyl ester are not extensively documented in publicly available literature, the broader research on nicotinic acid esters provides a framework for its potential applications.

Future research on nicotinic acid decyl ester is likely to explore several avenues:

Biological Evaluation: Detailed studies are needed to determine the specific biological effects of nicotinic acid decyl ester. This would involve in vitro and in vivo experiments to assess its activity and compare it to nicotinic acid and other esters.

Metabolic Studies: Investigating how nicotinic acid decyl ester is metabolized in the body is crucial to understanding its potential as a prodrug. This would involve identifying the enzymes responsible for its hydrolysis and the resulting metabolites. nih.gov

Formulation and Delivery: Research could focus on developing specific formulations for nicotinic acid decyl ester to optimize its delivery for potential therapeutic applications.

Comparative Studies: Comparing the properties and effects of nicotinic acid decyl ester with other nicotinic acid esters, such as those with shorter or longer alkyl chains, would provide valuable insights into structure-activity relationships. nih.gov

The continued exploration of nicotinic acid esters, including decyl nicotinate, holds promise for the development of new chemical entities with tailored properties for various scientific and industrial applications. nih.gov

Structure

3D Structure

属性

CAS 编号 |

5338-17-0 |

|---|---|

分子式 |

C16H25NO2 |

分子量 |

263.37 g/mol |

IUPAC 名称 |

decyl pyridine-3-carboxylate |

InChI |

InChI=1S/C16H25NO2/c1-2-3-4-5-6-7-8-9-13-19-16(18)15-11-10-12-17-14-15/h10-12,14H,2-9,13H2,1H3 |

InChI 键 |

OVSJCKDIBDNMMK-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCCCOC(=O)C1=CN=CC=C1 |

产品来源 |

United States |

Synthetic Methodologies and Chemical Derivatization

Esterification Pathways for Decyl Nicotinate (B505614) Synthesis

The synthesis of decyl nicotinate primarily involves the esterification of nicotinic acid with decyl alcohol. This transformation can be achieved through several methods, each with its own set of conditions and optimizations.

Conventional Esterification Reactions and Optimizations

The Fischer-Speier esterification is a classic and direct method for producing esters like decyl nicotinate. masterorganicchemistry.com This reaction typically involves heating a carboxylic acid (nicotinic acid) with an alcohol (decyl alcohol) in the presence of an acid catalyst. masterorganicchemistry.com To drive the reversible reaction towards the formation of the ester, the water produced as a byproduct is continuously removed. google.com A common technique involves using a Dean-Stark apparatus. prepchem.com

One patented non-catalytic process describes the esterification of nicotinic acid with water-immiscible monohydroxy aliphatic alcohols, such as decanol (B1663958), by heating the mixture at its reflux temperature, which is adjusted to be between approximately 135°C and 200°C. google.com This method emphasizes the importance of removing the water byproduct to achieve high yields. google.com If the alcohol's boiling point exceeds 200°C, an inert solvent like xylene can be added to control the reflux temperature. google.com

Another conventional approach involves the reaction of nicotinyl chloride hydrochloride with a low molecular weight aliphatic alcohol, although this is a two-step process starting from nicotinic acid. google.com

Catalytic Systems in Nicotinic Acid Esterification

Various catalysts can be employed to enhance the rate and efficiency of nicotinic acid esterification. Strong mineral acids like sulfuric acid (H₂SO₄) are commonly used as catalysts in Fischer esterification. masterorganicchemistry.comgoogle.comscholarsresearchlibrary.com For instance, methyl nicotinate is synthesized using methanol (B129727) as a solvent with a catalytic amount of concentrated sulfuric acid. scholarsresearchlibrary.com Methanesulfonic acid has also been utilized as a catalyst in the synthesis of decyl nicotinate N-oxide, a derivative of decyl nicotinate. prepchem.com

In addition to traditional acid catalysts, other catalytic systems have been explored. Dichloroimidazolidinedione (DCID) has been reported as a novel coupling reagent for the esterification of carboxylic acids with alcohols under mild, room temperature conditions, offering good to excellent yields without the formation of side products. nih.gov This method involves a one-pot, catalyst-free procedure that proceeds smoothly for a range of benzoic acids and benzyl (B1604629) alcohols. nih.gov

The table below summarizes some of the catalytic systems used in the synthesis of nicotinic acid esters.

| Catalyst | Reactants | Conditions | Yield | Reference |

| Methanesulfonic acid | Nicotinic acid N-oxide, Decyl alcohol | Reflux in toluene, 19 hours | - | prepchem.com |

| Sulfuric acid | Nicotinic acid, Methanol | - | High | scholarsresearchlibrary.com |

| Dichloroimidazolidinedione (DCID) | Carboxylic acids, Alcohols | Room temperature | Good to excellent | nih.gov |

Biocatalytic Approaches for Nicotinic Acid Ester and Derivative Production

Biocatalysis has emerged as a green and efficient alternative to traditional chemical synthesis, offering mild reaction conditions and high selectivity. nih.gov Enzymes and microorganisms are increasingly being explored for the production of nicotinic acid esters and their derivatives.

Enzyme-Mediated Esterification and Transesterification Processes

Lipases are a class of enzymes that have shown great promise in catalyzing esterification and transesterification reactions. nih.govfrontiersin.org These enzymes can function in non-aqueous environments, which is advantageous for ester synthesis as it shifts the equilibrium towards product formation. nih.gov The synthesis of various esters, including decyl esters, has been successfully demonstrated using lipases. For example, decyl esters have been produced from soybean-based oils through a two-step hydroesterification process catalyzed by lipases. nih.gov This involved the hydrolysis of the oil to free fatty acids using free Candida rugosa lipase (B570770), followed by the esterification of these fatty acids with decanol using immobilized Thermomyces lanuginosus lipase. nih.gov

The choice of lipase is crucial, as different lipases exhibit varying activities and selectivities. For instance, Novozym 435, an immobilized lipase from Candida antarctica, has been effectively used in the synthesis of nicotinamide (B372718) derivatives. nih.govnih.gov The optimization of reaction parameters such as temperature, pH, and substrate ratio is essential for maximizing the yield and efficiency of enzyme-catalyzed reactions. nih.govdss.go.th

Microbial Transformations of Nicotinic Acid Precursors for Derivative Synthesis

Microorganisms offer a powerful platform for the production of nicotinic acid and its derivatives through fermentation and biotransformation processes. nih.govresearchgate.net While the direct microbial synthesis of decyl nicotinate is not extensively reported, microbial systems are adept at producing nicotinic acid, the key precursor. For example, microorganisms possessing nitrilase or amidase activity can convert 3-cyanopyridine (B1664610) or nicotinamide, respectively, into nicotinic acid. nih.gov

Nocardia globerula NHB-2 has been utilized for the production of nicotinic acid from 3-cyanopyridine in a fed-batch reaction. nih.gov Similarly, a thermostable nitrilase from Bacillus pallidus Dac521 can directly hydrolyze 3-cyanopyridine to nicotinic acid. researchgate.net Furthermore, microorganisms can be used to produce quinolinic acid, which can then be decarboxylated to yield nicotinic acid. google.com These microbially produced nicotinic acid precursors can then be subjected to chemical or enzymatic esterification to yield decyl nicotinate.

Synthesis of Novel Decyl Nicotinate Analogs and Conjugates

Research into the synthesis of novel analogs and conjugates of decyl nicotinate aims to explore new chemical entities with potentially enhanced or modified properties. One example is the synthesis of decyl nicotinate N-oxide. prepchem.com This compound is prepared by reacting nicotinic acid N-oxide with decyl alcohol in the presence of methanesulfonic acid. prepchem.com

The synthesis of various esters of nicotinic acid with different alcohols, including water-immiscible aliphatic alcohols like pentanol, hexanol, and octanol, has been described, indicating the potential for creating a library of nicotinic acid esters with varying chain lengths. google.com Furthermore, the synthesis of active esters of isonicotinic and picolinic acids, such as p-nitrophenyl and N-hydroxysuccinimidyl esters, provides a route to acylating agents that can be used to form amide conjugates. researchgate.net These active esters can react with amines to form nicotinamide derivatives. nih.gov

Preparation of Structurally Modified Alkyl Chain Derivatives

Modification of the decyl alkyl chain of nicotinic acid decyl ester is a key strategy for introducing new functionalities and altering the molecule's hydrophobic character. Direct functionalization of the saturated alkyl chain post-esterification is challenging. Therefore, the more common and efficient approach involves the synthesis of the ester using a pre-functionalized decyl alcohol. This method allows for precise control over the position and type of functional group introduced.

One significant modification is the introduction of hydroxyl groups onto the alkyl chain. A general method for preparing 3-hydroxy fatty acid nicotinyl esters has been documented, which can be adapted for the decyl chain. figshare.com This process involves the esterification of nicotinic acid with a corresponding 3-hydroxy long-chain alcohol. For the decyl derivative, this would involve using 3-hydroxydecanol as the starting alcohol. The esterification can be achieved using standard methods, such as Fischer esterification with an acid catalyst or by converting nicotinic acid to a more reactive acyl chloride intermediate first. The presence of the hydroxyl group on the alkyl chain provides a site for further chemical reactions, such as attachment to other molecules or alteration of solubility and polarity.

| Derivative Type | Synthetic Precursor | Key Reagents | Purpose of Modification |

| Hydroxylated Alkyl Chain | 3-Hydroxydecanol | Nicotinoyl chloride or Nicotinic acid + Acid catalyst | Introduce a reactive -OH group, alter polarity |

| Branched Alkyl Chain | Branched C10 alcohol (e.g., 2-propylheptanol) | Nicotinoyl chloride or Nicotinic acid + Acid catalyst | Modify packing properties, lower melting point |

This table is generated based on established chemical principles for ester synthesis, illustrating potential modifications to the decyl chain of nicotinic acid decyl ester.

Synthesis of Ionic and Surfactant-Based Nicotinic Acid Decyl Ester Derivatives

The nitrogen atom in the pyridine (B92270) ring of nicotinic acid decyl ester is nucleophilic and can be readily quaternized to form a cationic pyridinium (B92312) salt. This transformation converts the neutral molecule into an ionic species, drastically increasing its water solubility and imparting surfactant properties. These cationic surfactants are of interest for their ability to self-assemble into micelles and adsorb at interfaces. researchgate.netqu.edu.qa

The synthesis is typically achieved by reacting the nicotinic acid decyl ester with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide, or a longer chain alkyl bromide). The reaction solvent is usually a polar aprotic solvent like acetone (B3395972) or acetonitrile. The resulting product is a 1-alkyl-3-(decyloxycarbonyl)pyridinium halide salt.

Recent research has focused on creating more complex surfactant structures, such as gemini (B1671429) cationic surfactants, from nicotinic acid. researchgate.netqu.edu.qascienceopen.com This approach involves linking two nicotinic acid ester molecules through a spacer chain connected to their pyridine nitrogen atoms. The synthesis starts with a nicotinic acid ester, which is then reacted with a dihaloalkane (e.g., 1,2-dibromoethane) to form the dimeric (gemini) structure. These surfactants often exhibit superior performance with lower critical micelle concentrations (CMC) compared to their single-chain counterparts. qu.edu.qa

| Derivative Type | Synthetic Approach | Example Reagents | Resulting Structure |

| Monomeric Cationic Surfactant | N-alkylation (Quaternization) | Nicotinic acid decyl ester + Methyl Iodide | 1-Methyl-3-(decyloxycarbonyl)pyridinium iodide |

| Gemini Cationic Surfactant | Dimerization via N-alkylation | Nicotinic acid methyl ester + 1,2-Dibromoethane | Ethylene-1,2-bis(3-(methoxycarbonyl)pyridinium) dibromide |

This table summarizes synthetic routes to ionic derivatives of nicotinic acid esters based on published research. The gemini surfactant example uses a methyl ester as a precursor, a methodology applicable to the decyl ester.

Grafting and Polymerization Strategies for Nicotinic Acid Decyl Ester Integration

Incorporating the nicotinic acid decyl ester moiety into a polymer structure can create materials with unique properties, combining the characteristics of the polymer backbone with the functionality of the nicotinic acid derivative side chains. This can be achieved through two main strategies: "grafting to" and "grafting from."

Grafting to : In this approach, a pre-synthesized polymer with reactive sites is reacted with a functionalized nicotinic acid decyl ester.

Grafting from : This method involves first creating a polymerizable version of nicotinic acid decyl ester, which then acts as a monomer in a polymerization reaction. This monomer can be homopolymerized or copolymerized with other monomers to create a variety of functional polymers.

A common strategy to make the ester polymerizable is to introduce a vinyl or acryloyl group. For example, a hydroxyl-functionalized nicotinic acid decyl ester (as described in 2.3.1) could be reacted with acryloyl chloride to produce a nicotinic acid decyl(acryloyloxy) ester monomer. This monomer, containing a polymerizable double bond, can then undergo free-radical polymerization. researchgate.net

Another approach is to create a monomer based on vinylpyridine. For instance, a derivative like 4-vinylpyridine (B31050) could be esterified with a suitable acid, or a nicotinic acid ester could be modified to include a vinyl group. Such monomers can be polymerized or grafted from surfaces. Research has shown the successful grafting of poly(4-vinylpyridine) from cellulose (B213188) nanocrystals, demonstrating the viability of polymerizing pyridine-containing monomers from a substrate. acs.org These polymer-grafted materials could find applications in creating functional surfaces, with the decyl chains providing a hydrophobic character and the nicotinic acid units offering sites for further chemical interaction or imparting specific electronic properties. acs.org

| Strategy | Methodology | Monomer Example | Potential Polymer Structure |

| Grafting From (Polymerization) | Synthesis of a polymerizable monomer followed by free-radical polymerization. | Acryloyloxy-decyl nicotinate | Poly(acryloyloxy-decyl nicotinate) |

| Grafting To | Attaching a pre-functionalized ester to a polymer backbone. | Hydroxy-decyl nicotinate | Polymer backbone with pendant decyl nicotinate groups |

This table outlines strategies for integrating nicotinic acid decyl ester into polymer structures, based on established polymerization and grafting techniques.

Biochemical and Molecular Interaction Studies Pre Clinical Focus

Interactions with Biological Macromolecules

The journey of Nicotinic acid, decyl ester within a biological system begins with its interaction with large biomolecules, which dictates its transport, availability, and subsequent metabolic fate.

While direct studies on the binding of this compound to serum albumins are not extensively detailed in the available literature, significant insights can be drawn from research on its parent compound, nicotinic acid (NA). Serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA), are major transport proteins that bind a wide variety of molecules, influencing their pharmacokinetics. nih.gov

Studies on the interaction between nicotinic acid and BSA reveal a sequential binding process, with a strong affinity for the first binding site rsc.org. The binding is driven by a combination of electrostatic and hydrophobic interactions, with insignificant contributions from hydrogen bonding. rsc.org Molecular docking and spectroscopic studies have identified that NA binds with a stronger affinity to Sudlow site I (subdomain IIA) of BSA. rsc.org The formation of the NA-BSA complex occurs via a static quenching mechanism. rsc.org

The presence of the long, hydrophobic decyl chain in this compound would predictably enhance the hydrophobic interactions with albumin. This modification is expected to significantly influence the binding affinity and thermodynamics compared to the parent nicotinic acid molecule.

Furthermore, serum albumin is known to possess esterase or pseudo-esterase activity towards various esters, including esters of nicotinic acid. nih.gov This enzymatic capability means that albumin not only acts as a transport protein but may also actively participate in the initial biotransformation of this compound by hydrolyzing the ester bond. nih.gov

Below is a table summarizing the thermodynamic parameters for the binding of the parent compound, Nicotinic Acid, to Bovine Serum Albumin (BSA), which serves as a model for these interactions.

| Parameter | Value | Interaction Implication |

| Binding Affinity (Ka) | ~104 M-1 | Indicates a strong, stable complex formation between Nicotinic Acid and BSA. rsc.org |

| Binding Stoichiometry (n) | ~1 | Suggests a primary 1:1 binding ratio at the high-affinity site. |

| Primary Driving Forces | Electrostatic & Hydrophobic | Highlights the roles of both charged interactions and the nonpolar character in stabilizing the complex. rsc.org |

| Binding Site | Sudlow Site I (Subdomain IIA) | Specifies the location of the high-affinity binding pocket on the albumin molecule. rsc.org |

This interactive table is based on data for the parent compound, Nicotinic Acid, as a proxy for understanding the potential interactions of its decyl ester derivative.

The interaction of xenobiotics with lipid membranes is fundamental to their absorption, distribution, and cellular uptake. nih.gov this compound, with its amphipathic structure—a polar nicotinic acid head and a long nonpolar decyl tail—is expected to interact significantly with biological membranes.

The hydrophobic decyl tail would likely facilitate the insertion of the molecule into the lipid bilayer's core, a region composed of fatty acid chains. This process is driven by the hydrophobic effect. The more polar nicotinic acid moiety would likely remain oriented towards the aqueous environment or the polar headgroup region of the membrane phospholipids. Such an interaction can alter the biophysical properties of the membrane, including its fluidity, thickness, and lateral pressure profile. While specific biophysical characterization studies for this compound are not prominent, the principles of lipid-protein interactions suggest that its presence could modulate the function of embedded membrane proteins. nih.govnih.gov Molecular dynamics simulations are a powerful tool used to characterize such interactions at an atomic level, providing insights into lipid bilayer order parameters and the tilt of lipid molecules within the membrane. nih.gov

Enzymatic Biotransformations and Metabolic Studies

The biological activity of this compound is contingent upon its metabolic conversion to release the active nicotinic acid. This process is primarily mediated by esterase enzymes.

Carboxylesterases (CEs) are a major class of hydrolytic enzymes found in various tissues, including the liver, gut, and skin, that are responsible for the metabolism of a wide range of ester-containing compounds. nih.govmdpi.com These enzymes play a critical role in the detoxification of xenobiotics and the activation of ester prodrugs. mdpi.comnih.gov The hydrolysis of an ester bond by CEs involves a catalytic triad of amino acids (typically Serine, Glutamate, and Histidine) where a serine nucleophile attacks the carbonyl carbon of the ester. nih.gov

Studies on shorter-chain alkyl esters of nicotinic acid (methyl, ethyl, and butyl) have demonstrated that they are hydrolyzed by esterases during skin permeation and that the rate of this metabolism is dependent on the length of the alkyl chain. nih.gov This confirms that nicotinic acid esters are substrates for these enzymes. nih.gov It is therefore mechanistically certain that this compound is also a substrate for esterases and carboxylesterases, which would hydrolyze it to yield nicotinic acid and decanol (B1663958). The kinetics of this hydrolysis, specifically the Michaelis-Menten constant (Km) and maximum velocity (Vmax), would be influenced by the long decyl chain.

| Enzyme Class | Location | Role in Metabolism |

| Carboxylesterases (CEs) | Liver, Gut, Lung, Skin, Kidney | Primary enzymes for hydrolyzing ester-containing xenobiotics and activating prodrugs. nih.govmdpi.com |

| Serum Albumin | Blood Plasma | Exhibits pseudo-esterase activity, contributing to the hydrolysis of nicotinic acid esters. nih.gov |

| Other Esterases | Various Tissues | Includes enzymes like arylacetamide deacetylase (AADAC) and butyrylcholinesterase, which hydrolyze various esters. nih.gov |

This interactive table summarizes the key enzyme classes involved in the hydrolysis of ester-containing compounds.

The primary influence of this compound on cellular metabolism is indirect, occurring after its hydrolysis to nicotinic acid. Nicotinic acid is a crucial precursor for the biosynthesis of Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+), a vital cofactor in countless cellular processes, including energy metabolism, redox reactions, and DNA repair. nih.govnih.gov

Upon its release, nicotinic acid enters the Preiss-Handler pathway, one of the main salvage pathways for NAD+ synthesis. nih.gov In this pathway, the enzyme nicotinic acid phosphoribosyltransferase 1 (NAPRT1) converts nicotinic acid into nicotinic acid mononucleotide (NAMN). nih.gov NAMN is then adenylylated to form nicotinic acid adenine dinucleotide (NAAD), which is subsequently amidated to produce NAD+. Studies have shown that supplementation with nicotinic acid can lead to a significant elevation in intracellular NAD+ levels. nih.gov Therefore, this compound functions as a delivery vehicle, or prodrug, for nicotinic acid, and its administration would be expected to augment the cellular NAD+ pool, thereby influencing the vast network of NAD+-dependent pathways. nih.govfrontiersin.org

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful platform to investigate the processing of compounds like this compound. nih.gov A metabolomic analysis following the administration of this compound would offer a detailed snapshot of its biotransformation and downstream effects.

Such an investigation would be expected to reveal several key metabolic signatures. Firstly, a time-dependent decrease in the concentration of the parent compound, this compound, would be observed as it is hydrolyzed. Concurrently, there would be a transient increase in its hydrolysis products: nicotinic acid and decanol. Following the appearance of nicotinic acid, subsequent increases in the levels of metabolites within the Preiss-Handler pathway, such as nicotinic acid mononucleotide (NAMN), would be anticipated. Ultimately, an elevation in the total NAD+ pool could be quantified, providing a direct measure of the compound's efficacy as an NAD+ precursor. This approach allows for a comprehensive, systems-level understanding of how the ester is processed and integrated into cellular metabolism. nih.gov

Receptor Pharmacology and Molecular Mechanisms (Non-Clinical)

The primary molecular target for the pharmacological effects of nicotinic acid is the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). niacin.ionih.govnih.govjci.org This receptor is expressed in various cell types, including adipocytes and immune cells such as macrophages. nih.gov The engagement of nicotinic acid with GPR109A initiates a cascade of intracellular events that underpin its diverse physiological effects.

Nicotinic acid binds to GPR109A with high affinity. mdpi.com GPR109A is a member of the Gi/Go family of G protein-coupled receptors. jci.org Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of its associated heterotrimeric G protein. This activation involves the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gα subunit, causing the dissociation of the Gαi subunit from the Gβγ dimer.

The activation of GPR109A by nicotinic acid is crucial for mediating many of its therapeutic and side effects. For instance, the well-known flushing response to nicotinic acid is directly mediated by the activation of GPR109A on Langerhans cells and keratinocytes in the skin. eur.nl

Table 1: GPR109A Receptor Engagement by Nicotinic Acid

| Parameter | Description | Reference |

|---|---|---|

| Receptor | G Protein-Coupled Receptor 109A (GPR109A) / HCA2 | niacin.ionih.govnih.govjci.org |

| Ligand | Nicotinic Acid | mdpi.com |

| Receptor Family | Gi/Go G protein-coupled receptor | jci.org |

| Key Cellular Locations | Adipocytes, Immune Cells (e.g., Macrophages), Langerhans Cells, Keratinocytes | nih.goveur.nl |

| Primary Consequence of Activation | Inhibition of adenylyl cyclase | nih.gov |

The dissociated Gαi subunit, activated through GPR109A, directly inhibits the enzyme adenylyl cyclase. nih.gov Adenylyl cyclase is responsible for the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a critical second messenger in numerous signaling pathways. wikipedia.org The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cAMP. wikipedia.orgnih.govmultispaninc.com

Cyclic AMP is the primary activator of Protein Kinase A (PKA). nih.govmultispaninc.com By reducing cAMP levels, the activation of GPR109A consequently leads to a reduction in PKA activity. The cAMP/PKA signaling pathway is a central regulator of various cellular processes, and its modulation by nicotinic acid is a key mechanism underlying its metabolic effects. nih.gov For example, in adipocytes, the reduction in PKA activity leads to decreased phosphorylation and activation of hormone-sensitive lipase (B570770), resulting in the inhibition of triglyceride breakdown (lipolysis) and a subsequent reduction in the release of free fatty acids into the circulation.

Table 2: Modulation of the cAMP/PKA Signaling Pathway by Nicotinic Acid

| Step | Molecular Event | Consequence | Reference |

|---|---|---|---|

| 1 | Gαi subunit activation | Inhibition of adenylyl cyclase | nih.gov |

| 2 | Decreased adenylyl cyclase activity | Reduction in intracellular cAMP synthesis | wikipedia.org |

| 3 | Lowered cAMP levels | Decreased activation of Protein Kinase A (PKA) | nih.govmultispaninc.com |

| 4 | Reduced PKA activity in adipocytes | Decreased phosphorylation of hormone-sensitive lipase | |

| 5 | Attenuated hormone-sensitive lipase activity | Inhibition of lipolysis and reduced free fatty acid release |

The modulation of intracellular signaling cascades by nicotinic acid ultimately translates into changes in gene expression, which have been observed in various in vitro cellular models. These alterations in gene expression are thought to contribute to the long-term therapeutic effects of nicotinic acid.

In studies involving MIN6 pancreatic β-cells, activation of GPR109A by nicotinic acid was shown to exert anti-inflammatory effects by inhibiting the Akt/mTOR signaling pathway. nih.gov Furthermore, in Parkinson's disease models, niacin has been observed to reduce neuro-inflammation via GPR109A, impacting the NF-κB signaling cascade and the subsequent transcription of inflammatory cytokines. mdpi.com

Research has also indicated that nicotinic acid can influence the expression of genes involved in lipid metabolism and transport. For example, it has been shown to stimulate the ABCA1 transporter in monocytes and macrophages and upregulate peroxisome proliferator-activated receptor-gamma, which is involved in reverse cholesterol transport. wikipedia.org Additionally, nicotinic acid can decrease the expression of apolipoprotein C3, which leads to increased turnover of very-low-density lipoprotein cholesterol (VLDL-C). wikipedia.org

Table 3: Examples of Gene Expression Alterations in Cellular Models by Nicotinic Acid

| Cellular Model | Key Signaling Pathway Affected | Observed Gene Expression Changes | Potential Outcome | Reference |

|---|---|---|---|---|

| MIN6 Pancreatic β-cells | Akt/mTOR | Inhibition of inflammatory cytokine production | Anti-inflammatory effects | nih.gov |

| Parkinson's Disease Models | NF-κB | Reduced transcription of inflammatory cytokines | Neuroprotection | mdpi.com |

| Monocytes and Macrophages | PPARγ | Upregulation of peroxisome proliferator-activated receptor-gamma | Enhanced reverse cholesterol transport | wikipedia.org |

| Hepatocytes | - | Decreased expression of apolipoprotein C3 | Increased VLDL-C turnover | wikipedia.org |

Advanced in Vitro and in Silico Investigations of Biological Activities

In Vitro Assessments of Cellular Activities

Anti-inflammatory and Analgesic Potential in Cell Models

The anti-inflammatory potential of nicotinic acid esters is primarily attributed to their role as prodrugs, which release the parent compound, nicotinic acid, upon enzymatic hydrolysis. In vitro studies using various cell models have elucidated the anti-inflammatory mechanisms of nicotinic acid and its derivatives.

Research on nicotinic acid has demonstrated its ability to inhibit key inflammatory pathways. In cell models such as ox-LDL-stimulated human umbilical vein endothelial cells (HUVECs) and THP-1 macrophages, nicotinic acid has been shown to decrease the secretion of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) nih.gov. The primary mechanism for this effect is the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response nih.govnih.govmdpi.com. By inhibiting the activation of NF-κB, nicotinic acid effectively suppresses the transcription of numerous genes involved in inflammation nih.gov.

Furthermore, studies on newly synthesized nicotinic acid derivatives have shown significant anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. These compounds effectively inhibited the production of nitrite and suppressed the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) nih.gov. While these studies were not performed specifically on the decyl ester, the findings support the general anti-inflammatory profile of the nicotinic acid scaffold nih.govresearchgate.net. It is therefore hypothesized that nicotinic acid, decyl ester exerts its anti-inflammatory effects following cellular uptake and subsequent hydrolysis to nicotinic acid, which then modulates inflammatory pathways like NF-κB nih.govresearchgate.net.

| Compound Type | Cell Model | Key Findings | Mechanistic Insight |

|---|---|---|---|

| Nicotinic Acid | HUVECs, THP-1 Macrophages | Decreased secretion of IL-6 and TNF-α. nih.gov | Downregulation of NF-κB signaling pathway. nih.gov |

| Nicotinic Acid Derivatives | RAW 264.7 Macrophages | Inhibition of nitrite, TNF-α, and IL-6 production. nih.gov | Suppression of iNOS and COX-2 expression. nih.gov |

| Nicotinic Acid | Human Monocytes | Inhibition of inflammatory cytokine and chemokine expression. | Activation of GPR109A receptor. |

Enzyme Inhibition Assays and Target Specificity (e.g., Sirtuins)

The interaction of nicotinic acid derivatives with enzymes, particularly sirtuins, is complex and highly dependent on the specific form of the molecule. Sirtuins are a class of NAD⁺-dependent deacetylases that play critical roles in cellular regulation.

A crucial distinction must be made between nicotinic acid and its amide form, nicotinamide (B372718). Nicotinamide, a byproduct of the sirtuin-catalyzed deacetylation reaction, is a well-established pan-sirtuin inhibitor plos.org34.237.233nih.gov. It functions as a noncompetitive inhibitor by promoting a reverse reaction that regenerates NAD⁺ at the expense of the forward deacetylation process 34.237.233mdpi.com.

Conversely, nicotinic acid, the active molecule released from decyl nicotinate (B505614), is not a direct sirtuin inhibitor. Instead, it serves as a precursor in the salvage pathway for the synthesis of nicotinamide adenine (B156593) dinucleotide (NAD⁺), which is the essential cofactor required for sirtuin activity nih.govnih.gov. Therefore, the provision of nicotinic acid to cells is generally associated with an up-regulation of sirtuin activity by boosting the cellular NAD⁺ pool. For example, studies have shown that nicotinic acid up-regulates the expression of Sirtuin 1 (SIRT1) in vascular endothelial cells, which contributes to its anti-inflammatory effects by inhibiting the NLRP3 inflammasome nih.gov. There is currently no scientific evidence to suggest that this compound or other simple alkyl esters of nicotinic acid function as direct inhibitors of sirtuin enzymes. Their primary role in this context is to deliver nicotinic acid, thereby supporting NAD⁺ synthesis and promoting sirtuin activity nih.gov.

Cellular Uptake and Transport Mechanisms of Ester Derivatives

The cellular uptake mechanism for this compound is fundamentally different from that of its parent compound due to significant differences in their physicochemical properties. Nicotinic acid is a hydrophilic molecule that is absorbed via a specific, carrier-mediated transport system wikipedia.org.

In stark contrast, this compound is a highly lipophilic compound owing to its long ten-carbon alkyl chain. The primary mechanism for the cellular uptake of such nonpolar, lipophilic molecules is passive diffusion nih.govtaylorandfrancis.com. This process does not require cellular energy or specific transport proteins. Instead, it is driven by the concentration gradient of the compound across the cell membrane researchgate.netnih.gov. The decyl ester readily partitions into the lipid bilayer of the plasma membrane and subsequently diffuses through it into the cytoplasm. This efficient, passive uptake is a key feature of its design as a prodrug, allowing it to easily cross biological membranes to reach intracellular esterase enzymes that hydrolyze it to release active nicotinic acid.

Permeation and Delivery System Research

Mechanistic Studies of Permeation Across Biological Barriers (e.g., Skin)

The skin, particularly the stratum corneum, serves as a formidable barrier to the permeation of most therapeutic agents. Nicotinic acid esters, including the decyl ester, have been designed as prodrugs to overcome this barrier. The mechanism of permeation is directly linked to the lipophilicity conferred by the alkyl ester chain.

In vitro permeation studies using excised human or animal skin have demonstrated a clear structure-permeation relationship for nicotinic acid esters nih.gov. The permeation rate across the epidermis increases drastically with increasing lipophilicity and alkyl chain length of the ester nih.gov. The lipophilic nature of decyl nicotinate allows it to favorably partition from a topical formulation into the lipid-rich stratum corneum. From there, it diffuses through the intercellular lipid matrix to reach the viable epidermis and dermis.

Once within the deeper, more aqueous layers of the skin, the ester is subject to metabolism. Skin tissues contain nonspecific esterase enzymes that hydrolyze the ester bond, releasing nicotinic acid and decanol (B1663958) nih.govnih.gov. Studies have shown that this metabolic conversion is more pronounced in the dermis compared to the epidermis nih.gov. Therefore, the decyl ester functions as a prodrug that efficiently transports the active compound across the primary skin barrier, releasing it locally within the target tissue.

| Nicotinate Ester | Alkyl Chain Length | Relative Lipophilicity | Epidermal Permeation Rate | Primary Barrier |

|---|---|---|---|---|

| Methyl Nicotinate | C1 | Low | Moderate | Epidermis nih.gov |

| Ethyl Nicotinate | C2 | Low-Moderate | Increasing | Epidermis |

| Hexyl Nicotinate | C6 | High | High | Dermis (due to high epidermal permeation) nih.gov |

| Decyl Nicotinate | C10 | Very High | Very High (Predicted) | Dermis (Predicted) |

Formulation Development for Enhanced Permeation (e.g., Microemulsions, Nanoparticles)

To maximize the delivery of highly lipophilic prodrugs like this compound across the skin, advanced formulation strategies are employed. The primary challenge is to solubilize the lipophilic compound in a vehicle that is compatible with the skin and can enhance its penetration.

Microemulsions: Microemulsions are thermodynamically stable, transparent, isotropic systems of oil, water, and surfactants nih.govresearchgate.net. They have emerged as a highly effective vehicle for the transdermal delivery of lipophilic nicotinic acid esters, such as dodecyl and myristyl nicotinate, which are structurally similar to the decyl ester tandfonline.comnih.govresearchgate.net.

The enhanced permeation from microemulsions is attributed to several factors:

High Solubilization: The oil phase of the microemulsion can dissolve large quantities of the lipophilic decyl ester researchgate.net.

Permeation Enhancement: Components of the microemulsion, such as the oil (e.g., isopropyl myristate), surfactants, and co-surfactants, can act as chemical penetration enhancers, reversibly disrupting the ordered structure of the stratum corneum lipids and increasing drug diffusivity nih.govtandfonline.com.

Thermodynamic Activity: The high concentration of the compound solubilized in the microemulsion creates a high thermodynamic activity gradient, which is the driving force for diffusion into the skin researchgate.net.

Studies on dodecyl nicotinate have successfully utilized oil-in-water (o/w) microemulsion systems composed of isopropyl myristate (oil phase), water, and a surfactant/co-surfactant mixture (e.g., Labrasol/Peceol) to significantly improve transdermal flux compared to simple solutions nih.govresearchgate.net.

Nanoparticles: Nanoparticle-based delivery systems, including polymeric nanoparticles and solid lipid nanoparticles (SLNs), represent another promising approach for topical and transdermal delivery nih.govnih.gov. These systems encapsulate the active agent in a submicron-sized carrier. Nanoparticles can enhance skin delivery by adhering to the skin surface, increasing the residence time of the drug, and providing controlled release into the skin layers frontiersin.orgpharmtech.com. While specific research on decyl nicotinate-loaded nanoparticles is limited, the strategy is well-established for improving the delivery of lipophilic molecules.

In Vitro Models for Permeation Quantification and Predictive Analysis

The transdermal delivery of nicotinic acid esters is a subject of significant research, aiming to leverage their vasodilatory effects while mitigating side effects associated with oral administration. In vitro models are crucial for quantifying the permeation of these compounds through the skin and for developing predictive analyses of their behavior in vivo.

Commonly, vertical Franz diffusion cells are employed to model the release and permeation of drugs from dermal formulations. nih.gov These cells consist of a donor chamber for the test formulation, a membrane that mimics the skin barrier, and a receptor chamber from which samples are taken for analysis. nih.gov While excised human skin is the gold standard for these tests, its availability is limited, leading to the use of animal skins (e.g., hairless mouse or pig skin) and various synthetic membranes. nih.govmonash.eduresearchgate.net

Studies on a series of nicotinic acid esters, including shorter-chain variants like methyl and hexyl nicotinate, have demonstrated a strong correlation between the lipophilicity of the ester and its permeation rate through the epidermis. nih.gov As the length of the alkyl chain increases, the lipophilicity of the compound increases, which generally leads to a higher permeation rate through the stratum corneum, the primary barrier of the skin. nih.govcdc.gov For instance, research comparing nicotinic acid with its methyl and hexyl esters showed that the permeation rate across the epidermis increased drastically with increasing lipophilicity. nih.gov While the dermis permeability was similar for these compounds, the epidermis constituted the main transport barrier for the less lipophilic methyl nicotinate and nicotinic acid, but not for the more lipophilic hexyl nicotinate. nih.gov

Predictive analysis often involves correlating in vitro permeation data with the physicochemical properties of the molecules. For nicotinic acid esters, the octanol-water partition coefficient (K), a measure of lipophilicity, has been shown to correlate well with kinetic rate constants derived from in vivo absorption data. nih.gov This relationship allows for the prediction of a compound's skin penetration potential based on its chemical structure. nih.gov More advanced predictive models utilize artificial intelligence and machine learning algorithms to forecast skin permeability (expressed as LogKp) based on a wide range of physicochemical properties, aiding in the early-stage screening of potential transdermal drug candidates. nih.gov

Table 1: Comparison of In Vitro Skin Permeation Models

| Model Type | Membrane | Advantages | Disadvantages |

|---|---|---|---|

| Franz Diffusion Cell | Excised Human Skin | Gold standard, most biologically relevant. nih.gov | Limited availability, high variability. |

| Excised Animal Skin (e.g., pig, mouse) | More available than human skin; pig skin is structurally similar. researchgate.net | Ethical considerations, potential permeability differences from human skin. | |

| Parallel Artificial Membrane Permeability Assay (PAMPA) | Artificial Lipid-Impregnated Membrane | High throughput, cost-effective, good for early screening. nih.gov | Lacks biological complexity of real skin (e.g., metabolism). |

Computational Chemistry and Theoretical Modeling

Computational chemistry provides powerful tools to investigate the properties and interactions of molecules like this compound at an atomic level, offering insights that complement experimental data.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. nih.gov This method helps in understanding the binding mode and affinity of a molecule. For derivatives of nicotinic acid, docking studies have been performed to evaluate their interactions with various biological targets, such as the nicotinic acetylcholine receptor (nAChR) and enzymes involved in bacterial pathways. nih.govmdpi.com In these simulations, the decyl ester of nicotinic acid would be positioned within the binding site of a target protein, and its binding energy would be calculated. The long, lipophilic decyl chain would be expected to form significant hydrophobic interactions with nonpolar amino acid residues in the binding pocket, potentially contributing to a strong binding affinity.

Molecular dynamics (MD) simulations build upon the static picture provided by docking. nih.gov By simulating the movements of atoms and molecules over time, MD provides insights into the stability of the ligand-protein complex, conformational changes, and the dynamics of their interactions. nih.govphyschemres.org An MD simulation of the this compound-receptor complex would reveal the flexibility of the decyl chain within the binding site and the stability of the key interactions (e.g., hydrogen bonds, hydrophobic contacts) over a simulated timeframe. physchemres.orgmdpi.com The stability of the complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms over the course of the simulation. researchgate.net

Table 2: Representative Data from a Hypothetical Molecular Docking Study

| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Nicotinic acid | nAChR α4β2 | -6.5 | TYR A93, TRP B149 (Hydrogen Bond) |

| Methyl nicotinate | nAChR α4β2 | -7.2 | TYR A93, TRP B149 (Hydrogen Bond); LEU A121 (Hydrophobic) |

| Decyl nicotinate | nAChR α4β2 | -9.8 | TYR A93, TRP B149 (Hydrogen Bond); LEU A121, PHE B117, VAL A90 (Extensive Hydrophobic) |

QSAR and QSPR studies aim to build mathematical models that relate the chemical structure of a series of compounds to their biological activity (QSAR) or physicochemical properties (QSPR). nih.gov For nicotinic acid derivatives and other ligands of the nAChR, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed. nih.govacs.org

These models use calculated molecular descriptors—such as steric, electrostatic, and hydrophobic fields—to predict the activity of new compounds. nih.gov For a series of nicotinic acid esters, a QSAR model would likely show that increasing the length of the alkyl chain (a steric and hydrophobic descriptor) positively correlates with binding affinity or skin permeability, up to a certain point where increased size might lead to a poor fit in a receptor pocket. acs.orgresearchgate.net QSPR models could similarly be used to predict properties like the octanol-water partition coefficient or aqueous solubility for this compound based on its structural features. mdpi.com

Table 3: Common Molecular Descriptors in QSAR/QSPR Studies

| Descriptor Type | Example | Relevance to this compound |

|---|---|---|

| Topological | Molecular Connectivity Index | Describes the size and branching of the molecule. |

| Electronic | Dipole Moment | Relates to the polarity and potential for electrostatic interactions. |

| Steric/Geometrical | Molecular Volume | Represents the size of the molecule, important for receptor fit. researchgate.net |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Quantifies lipophilicity, crucial for membrane permeation and hydrophobic interactions. nih.govresearchgate.net |

Spectroscopic and calorimetric techniques provide direct experimental evidence of ligand-target binding and the associated thermodynamic changes. Isothermal titration calorimetry (ITC) is a powerful method that directly measures the heat released or absorbed during a binding event. researchgate.net From a single ITC experiment, one can determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. researchgate.net A study on the binding of nicotinic acid to bovine serum albumin (BSA) using calorimetry revealed a strong binding affinity (on the order of 104 M-1) and indicated that the interaction is driven by both electrostatic and hydrophobic forces. rsc.org For this compound, the large hydrophobic decyl group would be expected to contribute significantly to a favorable enthalpy and/or entropy of binding.

Spectroscopic methods such as fluorescence and circular dichroism (CD) are also used to characterize binding. nih.gov Many proteins, like BSA, have intrinsic fluorescence due to tryptophan residues. rsc.org When a ligand like nicotinic acid binds near these residues, it can quench the fluorescence, and the extent of this quenching can be used to calculate binding constants. rsc.org CD spectroscopy can detect changes in the secondary structure of a protein (e.g., alpha-helices, beta-sheets) upon ligand binding. rsc.org These experimental techniques provide crucial data for validating and refining the insights gained from computational models like molecular docking. rsc.orgscilit.com

Table 4: Thermodynamic Parameters from a Representative ITC Study (Nicotinic Acid with BSA)

| Parameter | Value | Interpretation |

|---|---|---|

| Binding Affinity (Ka) | ~104 M-1 | Indicates a strong interaction between the ligand and the protein. rsc.org |

| Enthalpy Change (ΔH) | Negative | Suggests the binding process is enthalpically driven and exothermic. |

| Entropy Change (ΔS) | Positive | Indicates an increase in disorder, often due to the release of water molecules from the binding site (hydrophobic effect). |

| Gibbs Free Energy (ΔG) | Negative | Confirms the binding process is spontaneous. |

Data derived from studies on the parent compound, nicotinic acid, as a model. rsc.org

Interfacial Phenomena and Separation Science:

Reactive Extraction Processes Involving Nicotinic Acid Esters:The available literature on reactive extraction focuses on nicotinic acid as the target molecule for extraction from aqueous solutions, rather than using nicotinic acid esters as part of the extraction systemresearchgate.net.

Given the absence of specific scientific research on this compound in the contexts outlined, generating the requested article is not feasible.

Future Directions and Emerging Research Paradigms

Novel Synthetic Approaches and Green Chemistry Principles for Ester Production

The chemical industry is undergoing a significant transformation towards more sustainable and environmentally friendly processes, and the synthesis of esters like decyl nicotinate (B505614) is no exception. researchgate.netfrontiersin.org The principles of green chemistry are at the forefront of this shift, emphasizing waste prevention, energy efficiency, and the use of renewable resources and safer chemicals. researchgate.netresearchgate.net Traditional esterification methods often rely on harsh conditions and hazardous catalysts, leading to significant environmental impact. researchgate.netscienceready.com.au

Enzymatic Synthesis: A highly promising green alternative is the use of biocatalysts, particularly lipases, for ester production. frontiersin.orgnih.gov For instance, Novozym® 435, an immobilized lipase (B570770) from Candida antarctica, has been successfully used to catalyze the synthesis of nicotinamide (B372718) derivatives in continuous-flow microreactors. nih.govresearchgate.net This method offers high product yields (81.6–88.5%) under mild conditions (50 °C) and significantly shorter reaction times (35 minutes) compared to batch processes. nih.govresearchgate.net The use of a greener solvent like tert-amyl alcohol further enhances the sustainability of this approach. nih.gov The high selectivity of enzymes can also reduce the need for protecting groups, a key principle of green chemistry. researchgate.net

Photocatalysis: Another innovative approach is the use of photocatalysis, which utilizes light energy to drive chemical reactions. mdpi.comsciencedaily.com Research on the synthesis of nicotinic acid has demonstrated the potential of metal-free graphitic carbon nitride-based catalysts under visible light irradiation. mdpi.com While this has been applied to the oxidation of 3-pyridinemethanol (B1662793) to nicotinic acid, the principles could be extended to the esterification step. mdpi.com Recently, a novel photocatalyst, N-BAP, has been developed for the reduction of esters to alcohols using blue light, showcasing the potential of light-driven reactions in ester chemistry. sciencedaily.com Such photochemical strategies can proceed via single electron transfer, energy transfer, or other radical mechanisms, offering new pathways for ester synthesis. researchgate.net

Process Intensification: Continuous-flow chemistry represents a paradigm shift from traditional batch processing and aligns with green chemistry principles by offering precise control over reaction parameters, leading to higher selectivity and fewer byproducts. ewg.org The enhanced heat and mass transfer in microreactors can reduce energy requirements and minimize safety hazards. nih.govewg.org The enzymatic synthesis of nicotinamide derivatives in continuous-flow microreactors has demonstrated the potential of this technology to significantly improve efficiency and reduce waste. nih.govresearchgate.net

The following table summarizes key findings in the green synthesis of related nicotinic acid derivatives:

| Catalyst/Method | Substrates | Solvent | Key Findings | Reference(s) |

| Novozym® 435 | Methyl nicotinate, Isobutylamine | tert-Amyl alcohol | High yields (86.2%) in a continuous-flow microreactor at 50°C with a residence time of 35 minutes. | nih.gov |

| GCN-T-N (Graphitic Carbon Nitride) | 3-Pyridinemethanol | - | Complete conversion to nicotinic acid after 3 hours under visible light irradiation. | mdpi.com |

| Zeolite Beta | L-lactic acid-d4 | Toluene | Effective for the synthesis of lactide dimers from lactic acid, a precursor for polylactic acid. | mdpi.com |

Advanced Spectroscopic and Imaging Techniques for Mechanism Elucidation

A detailed understanding of reaction mechanisms is crucial for optimizing synthetic processes and designing novel applications. Advanced spectroscopic and imaging techniques are powerful tools for probing the intricate steps of esterification and the structural characteristics of the resulting compounds.

While specific studies on decyl nicotinate are limited, research on related nicotinic acid derivatives provides a roadmap for future investigations. Techniques such as single-crystal X-ray analysis, Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy have been employed to investigate the structure and hydrogen bonding interactions in complexes of nicotinic acid and its isomers. researchgate.net For example, the 1:1 complex of piperidine-4-carboxylic acid with 2,6-dichloro-4-nitrophenol (B181596) was characterized using these methods, revealing details of the hydrogen-bonded ion-pair in the crystalline state. researchgate.net

Vibrational Spectroscopy: FTIR and Raman spectroscopy are particularly useful for identifying functional groups and monitoring the progress of a reaction. In the context of decyl nicotinate synthesis, these techniques could be used to track the disappearance of the carboxylic acid O-H band and the appearance of the ester C-O band in real-time, providing kinetic data. researchgate.net

Nuclear Magnetic Resonance (NMR): Both liquid-state and solid-state NMR can provide detailed information about the molecular structure and environment of the atoms. ¹H and ¹³C NMR are standard tools for confirming the structure of the final ester product. Advanced NMR techniques, such as 2D correlation spectroscopy (COSY, HSQC, HMBC), can be used to unambiguously assign all proton and carbon signals, even in complex molecules.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of the synthesized ester. When coupled with techniques like gas chromatography (GC) or liquid chromatography (LC), it can also be used to identify and quantify byproducts, providing further insight into the reaction mechanism.

Future research could involve the application of in-situ spectroscopic techniques to monitor the esterification reaction as it occurs. This would provide a dynamic view of the reaction pathway, allowing for the identification of transient intermediates and a more complete understanding of the catalytic cycle.

Multiscale Computational Modeling for Predictive Research

Computational modeling has become an indispensable tool in chemical research, offering insights that can be difficult or impossible to obtain through experiments alone. acs.orgnumberanalytics.com Multiscale modeling approaches, which combine different levels of theory to describe various parts of a system, are particularly powerful for studying complex chemical processes like esterification. frontiersin.orgacs.org

Density Functional Theory (DFT): DFT calculations can be used to investigate the reaction mechanisms of esterification at the electronic level. rsc.org For example, a computational study on the polyesterification of succinic acid and ethylene (B1197577) glycol elucidated the roles of self-catalysis by acid, alcohol, and water molecules. rsc.org Such studies can determine the geometries of reactants, transition states, and products, as well as the activation energies for different reaction pathways. This information is invaluable for understanding the factors that control the reaction rate and selectivity. For decyl nicotinate, DFT could be used to model the acid-catalyzed esterification mechanism, comparing different catalysts and reaction conditions to predict the most efficient synthetic route. chemguide.co.uk

Quantum Mechanics/Molecular Mechanics (QM/MM): For reactions occurring in a complex environment, such as in a solvent or on the surface of a catalyst, QM/MM methods are particularly useful. frontiersin.org In this approach, the reacting species are treated with a high level of quantum mechanics, while the surrounding environment is described using a more computationally efficient molecular mechanics force field. frontiersin.org This would be an ideal method to model the enzymatic synthesis of decyl nicotinate, providing insights into how the enzyme's active site binds the substrates and catalyzes the reaction.

Predictive Modeling for Material Properties: Computational models can also be used to predict the properties of the final product. For instance, the interaction of nicotinic acid hydrazide nickel-based complexes with H₂S gas has been studied using DFT to assess their potential as gas sensors. rsc.org Although this specific study was later retracted due to data reliability concerns, the approach highlights the potential of computational methods in materials design. nih.gov For decyl nicotinate, computational models could be used to predict its physical properties, such as its miscibility with polymers or its interaction with biological membranes, guiding its development for specific applications.

The following table outlines the potential applications of different computational modeling techniques in the study of decyl nicotinate:

| Computational Technique | Application in Decyl Nicotinate Research | Potential Insights | Reference(s) |

| Density Functional Theory (DFT) | Modeling the esterification reaction mechanism. | Reaction pathways, transition state energies, and catalytic effects. | rsc.org |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Simulating the enzymatic synthesis of decyl nicotinate. | Enzyme-substrate binding, catalytic mechanism of lipase. | frontiersin.org |

| Molecular Dynamics (MD) | Predicting the behavior of decyl nicotinate in different environments (e.g., in a polymer matrix or at an interface). | Diffusion, miscibility, and conformational changes. | researchgate.net |

Exploration of New Material Science Applications and Technological Innovations

While the primary applications of nicotinic acid and its simpler esters are in nutrition and medicine, the unique properties of longer-chain esters like decyl nicotinate open up possibilities in material science and other technological fields. researchgate.net The presence of both a polar pyridine (B92270) ring and a nonpolar decyl chain gives the molecule amphiphilic character, which can be exploited in various applications.

Cosmetics and Personal Care: Nicotinic acid esters, such as methyl nicotinate and hexyl nicotinate, are already used in the cosmetics industry as skin conditioning agents. ewg.orgulprospector.comcosmeticsinfo.org They can enhance the appearance of dry or damaged skin by reducing flaking and restoring suppleness. cosmeticsinfo.org Decyl nicotinate, with its longer alkyl chain, could offer enhanced emollient properties and potentially different skin penetration profiles, making it a candidate for new formulations in skincare and topical products. specialchem.comskinsafeproducts.com

Polymer and Materials Science: The structure of decyl nicotinate suggests its potential use as a functional additive in polymers. It could act as a plasticizer, improving the flexibility and processability of certain polymers. The pyridine moiety could also offer sites for coordination with metal ions, potentially leading to the development of new functional materials with interesting optical or catalytic properties.

Agrochemicals: Nicotinamide derivatives have shown a range of biological activities, including insecticidal and herbicidal properties. nih.govresearchgate.net The development of new nicotinic acid esters could lead to novel agrochemicals. For instance, neonicotinoid insecticides are a major class of pesticides. nih.gov Research into the biological activity of decyl nicotinate and related compounds could uncover new applications in crop protection.

The future development of decyl nicotinate and other nicotinic acid esters will likely involve a multidisciplinary approach, combining green synthesis, advanced characterization, and computational modeling to design and create new materials with tailored properties for a wide range of technological innovations.

常见问题

Q. What are the optimal laboratory synthesis methods for nicotinic acid, decyl ester?

this compound can be synthesized via acid-catalyzed esterification. A typical protocol involves refluxing nicotinic acid with decanol in the presence of concentrated sulfuric acid (H₂SO₄) as a catalyst. The reaction mixture is neutralized with sodium bicarbonate post-reaction, and the ester is extracted using an organic solvent (e.g., chloroform). Purification is achieved via column chromatography, with purity confirmed by thin-layer chromatography (TLC) and structural validation through NMR and mass spectrometry .

Q. Which analytical techniques are essential for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm the ester’s molecular structure and branching (if present).

- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.

- Thin-Layer Chromatography (TLC) : To monitor reaction progress and purity.

- Infrared Spectroscopy (IR) : To identify functional groups like the ester carbonyl (C=O) stretch .

Q. What are common sources of contamination during synthesis, and how can they be minimized?

Contaminants often arise from incomplete esterification (residual nicotinic acid or decanol) or side reactions (e.g., dehydration products). Mitigation strategies include:

- Using anhydrous conditions to prevent hydrolysis.

- Optimizing catalyst concentration (e.g., H₂SO₄ at 1–2% v/v) to reduce side reactions.

- Employing gradient elution in column chromatography for precise separation of impurities .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields under varying experimental conditions?

Systematic analysis of variables is critical:

- Control Experiments : Isolate factors like temperature, catalyst type, and reactant molar ratios.

- Replication : Repeat trials to distinguish random errors from systemic issues.

- Statistical Tools : Use software (e.g., R, Python) to model yield variability and identify optimal conditions.

- Cross-Validation : Compare results with analogous esters (e.g., acetic acid, decyl ester) to infer mechanistic insights .

Q. What enzymatic approaches are viable for synthesizing this compound, and how do they compare to chemical methods?

Lipases (e.g., from Candida sp. or Geotrichum candidum) can catalyze esterification or transesterification under mild conditions. Advantages include:

- Selectivity : Reduced side reactions compared to acid catalysis.

- Sustainability : Enzymes operate in solvent-free or aqueous systems. However, enzymatic methods may require longer reaction times and higher costs for enzyme immobilization. Kinetic modeling (e.g., Michaelis-Menten parameters) can optimize enzyme efficiency .

Q. How can kinetic modeling improve the esterification process for this compound?

Develop a kinetic model based on:

- Rate Constants : Derived from time-course studies of reactant depletion.

- Activation Energy : Calculated via Arrhenius plots at varying temperatures.

- Inhibition Effects : Account for product feedback inhibition using software like MATLAB or COPASI. This approach enables prediction of optimal reaction durations and catalyst loadings .

Q. What mechanisms drive the hydrolysis of this compound, and how can this inform stability studies?

Hydrolysis occurs via acid- or base-catalyzed cleavage of the ester bond, yielding nicotinic acid and decanol. Factors affecting stability include:

- pH : Hydrolysis accelerates under extreme pH.

- Temperature : Elevated temperatures degrade the ester faster.

- Enzymatic Activity : Esterases in biological systems (e.g., skin) may hydrolyze the compound. Stability assays should simulate physiological conditions for applications in drug delivery .

Data Analysis & Reproducibility

Q. How should researchers address contradictions in spectral data (e.g., NMR shifts) between studies?

- Reference Standards : Use NIST-certified compounds for calibration .

- Solvent Effects : Document solvent choices (e.g., CDCl₃ vs. DMSO-d6) that influence chemical shifts.

- Collaborative Validation : Share raw data via repositories (e.g., Zenodo) for peer verification .

Q. What strategies ensure reproducibility in this compound synthesis across laboratories?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。